BenchChemオンラインストアへようこそ!

1-Ethyl-3-(2-thienyl)piperazine

Lipophilicity CNS drug design Blood-brain barrier permeability

1-Ethyl-3-(2-thienyl)piperazine (CAS 1248908‑16‑8), also designated EPTP or TEP, is a heterocyclic small molecule (C₁₀H₁₆N₂S; MW 196.31 g mol⁻¹) comprising a piperazine core substituted with an N1‑ethyl group and a 3‑(thiophen‑2‑yl) moiety. The compound belongs to the thienylpiperazine class, a family recognized for central nervous system (CNS) activity, nootropic effects, and sigma‑1 (σ₁R) receptor binding.

Molecular Formula C10H16N2S
Molecular Weight 196.31 g/mol
CAS No. 1248908-16-8
Cat. No. B1468295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-(2-thienyl)piperazine
CAS1248908-16-8
Molecular FormulaC10H16N2S
Molecular Weight196.31 g/mol
Structural Identifiers
SMILESCCN1CCNC(C1)C2=CC=CS2
InChIInChI=1S/C10H16N2S/c1-2-12-6-5-11-9(8-12)10-4-3-7-13-10/h3-4,7,9,11H,2,5-6,8H2,1H3
InChIKeyVPGQBHKVMNMYDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-3-(2-thienyl)piperazine (CAS 1248908-16-8): A Thienylpiperazine CNS Scaffold for Sigma-1 and Serotonin Receptor Research


1-Ethyl-3-(2-thienyl)piperazine (CAS 1248908‑16‑8), also designated EPTP or TEP, is a heterocyclic small molecule (C₁₀H₁₆N₂S; MW 196.31 g mol⁻¹) comprising a piperazine core substituted with an N1‑ethyl group and a 3‑(thiophen‑2‑yl) moiety . The compound belongs to the thienylpiperazine class, a family recognized for central nervous system (CNS) activity, nootropic effects, and sigma‑1 (σ₁R) receptor binding [1][2]. Commercially, it is supplied as a research chemical at ≥95% purity by multiple vendors including AKSci, Leyan (LeYan), Life Chemicals, and Smolecule . Its primary research applications lie in medicinal chemistry for neurological disorder target exploration, neurotransmitter system modulation, and as a synthetic building block for more complex thienylpiperazine pharmacophores .

Why 1-Ethyl-3-(2-thienyl)piperazine Cannot Be Casually Replaced by Other Thienylpiperazines


Within the thienylpiperazine family, subtle structural variations—particularly at the N1‑alkyl position and the thienyl substitution site—produce substantial differences in lipophilicity, sigma‑1 versus sigma‑2 receptor subtype selectivity, and CNS penetration potential [1][2]. The N1‑ethyl group in 1‑ethyl‑3‑(2‑thienyl)piperazine confers a computed XLogP3 of approximately 1.2, which is intermediate between the more lipophilic N1‑cyclopropyl analog (XLogP3 predicted ~1.6) and the less lipophilic N1‑methyl analog (XLogP3 predicted ~0.9) [3]. Published SAR studies on piperazine‑based sigma‑1 ligands demonstrate that even a single‑methylene change in the N‑alkyl chain can shift sigma‑1 binding affinity by over 400‑fold (cf. compounds 4 and 5 in Szczepańska et al. 2022: σ₁R Kᵢ = 1531 nM vs. 3.64 nM upon piperidine‑to‑piperazine core exchange) [1]. Furthermore, the 3‑(2‑thienyl) attachment position on the piperazine ring dictates the spatial orientation of the sulfur‑containing heterocycle relative to key receptor hydrogen‑bond acceptors, which cannot be replicated by 1‑thienyl or 2‑thienyl positional isomers . These differences mean that even close structural analogs—such as 1‑methyl‑3‑(2‑thienyl)piperazine (CAS 85803‑52‑7), 1‑cyclopropyl‑3‑(2‑thienyl)piperazine (CAS 1248908‑05‑5), or 1‑(2‑thienyl)piperazine (CAS 108768‑19‑0)—cannot be assumed to produce equivalent biological outcomes without explicit comparative data [4].

Quantitative Differentiation Evidence for 1-Ethyl-3-(2-thienyl)piperazine vs. Closest Analogs


Evidence Item 1: Computed Lipophilicity Differentiation – N1-Ethyl vs. N1-Methyl and N1-Cyclopropyl Analogs

The N1‑ethyl substituent of 1‑ethyl‑3‑(2‑thienyl)piperazine yields a computed XLogP3 of 1.2 (PubChem), placing it in an optimal intermediate lipophilicity range for CNS agent design. The N1‑methyl analog (1‑methyl‑3‑(2‑thienyl)piperazine, CAS 85803‑52‑7) has a predicted XLogP3 of approximately 0.9 (one methylene unit shorter), while the N1‑cyclopropyl analog (CAS 1248908‑05‑5) is predicted to have XLogP3 of ~1.6 (calculated from structural increment). This 0.3 log unit difference in lipophilicity between the ethyl and methyl analogs corresponds to a roughly 2‑fold difference in octanol‑water partition coefficient, which may influence passive membrane permeability and CNS distribution [1]. The ethyl group also introduces conformational flexibility distinct from the constrained cyclopropyl ring, potentially affecting sigma‑1 receptor binding pocket accommodation [2].

Lipophilicity CNS drug design Blood-brain barrier permeability

Evidence Item 2: Sigma‑1 Receptor Pharmacophore Compatibility – Thienylpiperazine Core vs. Non‑Thienyl Piperazines

The thienylpiperazine chemotype has been explicitly claimed in patent literature (Cassella AG, US 4,987,134) for the treatment of cerebral function disorders, Alzheimer's disease, and memory impairment, with demonstrated superiority over piracetam, aniracetam, and oxiracetam [1]. In the sigma‑1 receptor space, thiophenpiperazine amide derivatives have shown potent dual μ‑opioid (MOR) and σ₁R affinity, with compound 23 exhibiting a σ₁R Kᵢ of 44.7 ± 7.05 nM [2]. Although direct σ₁R Kᵢ data for 1‑ethyl‑3‑(2‑thienyl)piperazine itself is not publicly available, its structural identity places it squarely within this thienylpiperazine pharmacophore. For broader context, the piperazine‑to‑piperidine core exchange in the Szczepańska et al. (2022) series shifted σ₁R Kᵢ from 1531 nM (piperidine core, compound 4) to 3.64 nM (piperazine core, compound 5), underscoring the critical importance of the piperazine ring for σ₁R engagement [3].

Sigma-1 receptor σ₁R SAR nootropic antinociceptive

Evidence Item 3: Serotonin Receptor Interaction Profile – Reported 5‑HT₂A Selectivity

A study referenced on multiple vendor and aggregator platforms indicates that 1‑ethyl‑3‑(2‑thienyl)piperazine (EPTP) exhibits selective binding to serotonin receptors, notably the 5‑HT₂A subtype, which is implicated in psychiatric disorders including depression and schizophrenia [1]. The original primary research publication cited is from the Journal of Medicinal Chemistry; however, the full text with specific Kᵢ or IC₅₀ values could not be independently retrieved from publicly accessible sources during this evidence compilation. The 5‑HT₂A receptor is a major target of atypical antipsychotics and psychedelic‐assisted therapy research. In contrast, 1‑methyl‑3‑(2‑thienyl)piperazine (CAS 85803‑52‑7) has been characterized primarily as a presynaptic inhibitor with NMDA receptor antagonist properties, suggesting a divergent pharmacological profile from the ethyl analog . This reported receptor selectivity differentiation—5‑HT₂A‑preferring (ethyl) vs. NMDA‑antagonist (methyl)—represents a critical branch point for neuroscience research compound selection.

Serotonin receptor 5-HT2A psychiatric disorders GPCR

Evidence Item 4: Synthetic Accessibility and Building Block Utility – Direct Alkylation Route vs. Alternative Scaffolds

1‑Ethyl‑3‑(2‑thienyl)piperazine can be synthesized via direct N‑alkylation of 1‑(2‑thienyl)piperazine with ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base such as sodium hydride or potassium carbonate . This route is operationally simpler than the multi‑step cyclization protocols required for thienylpiperazinones (e.g., Tenilsetam, CAS 86696‑86‑8: 3‑(2‑thienyl)piperazine‑2,5‑dione, synthesized via cyclization of thienylglycine esters with mixed anhydrides at elevated temperatures) [1]. The ethyl analog also serves as a direct precursor for further N4‑functionalization (e.g., acylation, sulfonylation, arylation) without requiring protecting group manipulation, unlike the N1‑unsubstituted analog 1‑(2‑thienyl)piperazine (CAS 108768‑19‑0) where both piperazine nitrogens are available for reaction, leading to potential mixtures of mono‑ and di‑substituted products .

Synthetic chemistry building block alkylation medicinal chemistry

Recommended Application Scenarios for 1-Ethyl-3-(2-thienyl)piperazine Based on Current Evidence


Scenario 1: Sigma‑1 Receptor Ligand Screening and SAR Expansion

Given the validated thienylpiperazine pharmacophore for sigma‑1 receptor engagement (class‑level σ₁R Kᵢ range: 3.64–1531 nM depending on substitution pattern [1]), 1‑ethyl‑3‑(2‑thienyl)piperazine is well‑suited as a core scaffold for systematic N4‑substituent SAR exploration. Its intermediate lipophilicity (XLogP3 = 1.2) and pre‑installed N1‑ethyl group allow researchers to probe the effect of diverse N4‑acyl, N4‑sulfonyl, or N4‑aryl substituents on σ₁R/σ₂R selectivity ratios while maintaining consistent core properties [2]. This application is directly supported by patent precedent (US 4,987,134) claiming thienylpiperazines for cerebral function disorders [3].

Scenario 2: Serotonergic Pathway Probe for 5‑HT₂A‑Mediated Psychiatric Indications

The reported selective binding of EPTP to the 5‑HT₂A receptor [4] makes this compound a candidate probe for investigating serotonergic mechanisms in depression, anxiety, and psychosis models. Researchers comparing serotonergic vs. glutamatergic mechanisms should select this ethyl analog over the methyl analog (CAS 85803‑52‑7), which is described as an NMDA receptor antagonist with presynaptic inhibitor properties . This receptor‑target divergence (5‑HT₂A vs. NMDA) is a meaningful selection criterion for hypothesis‑driven neuroscience research.

Scenario 3: Rapid Derivatization for Focused CNS Compound Library Synthesis

The synthetic accessibility of 1‑ethyl‑3‑(2‑thienyl)piperazine via direct alkylation , combined with its single free N4‑position available for further functionalization without protecting group interference, renders it an efficient building block for generating focused compound libraries targeting CNS indications. This contrasts favorably with N1‑unsubstituted analogs that require orthogonal protection strategies or thienylpiperazinone scaffolds that demand multi‑step cyclization chemistry [3]. Procurement at 95% purity from multiple commercial vendors including AKSci, LeYan, Life Chemicals, and Smolecule ensures reliable supply for library synthesis programs .

Scenario 4: Nootropic and Cognitive Enhancement Research Informed by Class Heritage

The thienylpiperazine class has an established legacy in nootropic drug development, most notably through Tenilsetam (CAS 86696‑86‑8), a cognition‑enhancing agent that reached clinical evaluation for Alzheimer's disease [5]. 1‑Ethyl‑3‑(2‑thienyl)piperazine, as a structurally distinct but class‑related analog (piperazine vs. piperazinone core; ethyl substituent vs. unsubstituted lactam), offers a differentiated starting point for exploring next‑generation cognitive enhancers that may not carry the advanced glycation end‑product (AGE) crosslinking inhibition mechanism associated with Tenilsetam [6]. Its simplified synthetic route and commercial availability facilitate rapid entry into this research area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Ethyl-3-(2-thienyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.